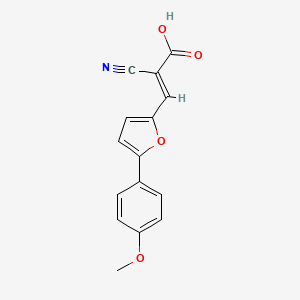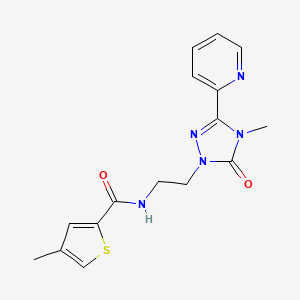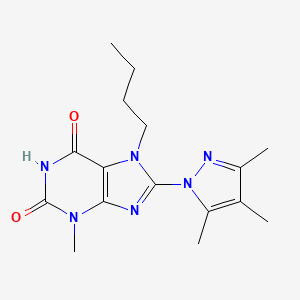
Sulbactam D2 sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulbactam D2 sodium salt is a derivative of the basic penicillin nucleus and functions as a beta-lactamase inhibitor. It is primarily used in combination with beta-lactam antibiotics to combat bacterial resistance by inhibiting the enzyme beta-lactamase, which bacteria produce to destroy antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sulbactam D2 sodium salt involves the reaction of penicillanic acid with sulfur trioxide to form sulbactam. This reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The resulting sulbactam is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and solvents in a controlled environment to ensure high yield and purity. The final product is crystallized, filtered, and dried to obtain the pure sodium salt .
Análisis De Reacciones Químicas
Types of Reactions: Sulbactam D2 sodium salt primarily undergoes hydrolysis and substitution reactions. It acts as a suicide inhibitor, forming a stable complex with beta-lactamase enzymes, thereby preventing the hydrolysis of beta-lactam antibiotics .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Organic solvents and mild bases like sodium hydroxide.
Major Products: The major product of its reaction with beta-lactamase is an inactive enzyme complex, which prevents the degradation of beta-lactam antibiotics .
Aplicaciones Científicas De Investigación
Sulbactam D2 sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in bacterial resistance mechanisms and its effects on bacterial cell walls.
Medicine: Combined with beta-lactam antibiotics to treat infections caused by beta-lactamase-producing bacteria.
Industry: Utilized in the development of new antibiotic formulations and in the study of drug resistance
Mecanismo De Acción
Sulbactam D2 sodium salt exerts its effects by binding to the active site of beta-lactamase enzymes, forming a stable complex that inhibits the enzyme’s activity. This prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their antibacterial activity. The molecular targets include penicillin-binding proteins and beta-lactamase enzymes .
Comparación Con Compuestos Similares
Clavulanic Acid: Another beta-lactamase inhibitor with a similar mechanism of action but different chemical structure.
Tazobactam: A beta-lactamase inhibitor used in combination with piperacillin.
Avibactam: A non-beta-lactam beta-lactamase inhibitor with a broader spectrum of activity
Uniqueness: Sulbactam D2 sodium salt is unique in its ability to form a stable complex with beta-lactamase enzymes, effectively inhibiting their activity and preventing antibiotic resistance. Its combination with various beta-lactam antibiotics enhances their efficacy against resistant bacterial strains .
Propiedades
IUPAC Name |
sodium;(2S,5R)-6,6-dideuterio-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1/i3D2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZMPZCWBSWAOX-RIUSHSMCSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C)C(=O)[O-])[2H].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3019089.png)


![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

![2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B3019097.png)
![4-butyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B3019099.png)
![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)
